

2-Bromo-3-methylbutanal structural analogs and derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylbutanal**

Cat. No.: **B1278959**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-methylbutanal**: Core Chemistry, Structural Analogs, and Synthetic Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-bromo-3-methylbutanal**, a versatile and reactive intermediate in organic synthesis. We will explore its fundamental properties, the mechanistic intricacies of its synthesis, and the landscape of its structural analogs and derivatives. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this class of compounds.

Core Compound Profile: 2-Bromo-3-methylbutanal

2-Bromo-3-methylbutanal, an α -bromoaldehyde, is a valuable building block whose utility stems from its two reactive centers: the electrophilic aldehyde carbon and the carbon bearing the bromine atom, which is susceptible to both nucleophilic substitution and elimination.

Chemical and Physical Properties

A summary of the key physicochemical properties of the parent compound is presented below. This data is essential for planning reactions, purification, and safe handling.

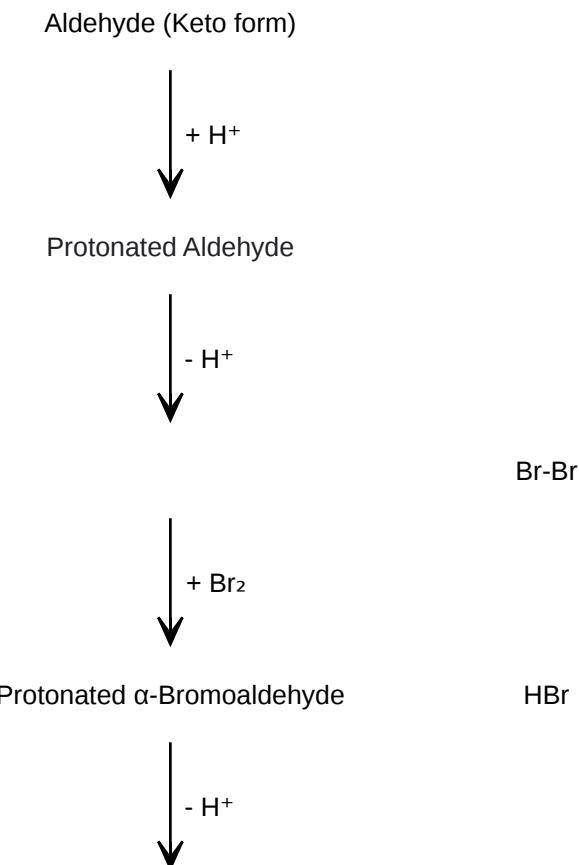
Property	Value	Source
IUPAC Name	2-bromo-3-methylbutanal	PubChem[1]
CAS Number	64932-36-1	PubChem[1]
Molecular Formula	C ₅ H ₉ BrO	PubChem[1]
Molecular Weight	165.03 g/mol	PubChem[1]
SMILES	CC(C)C(C=O)Br	PubChem[1]
InChIKey	PYXPYXVGFLQQIS-UHFFFAOYSA-N	PubChem[1]

Safety and Handling

2-Bromo-3-methylbutanal and related α -haloaldehydes are hazardous compounds that must be handled with appropriate precautions.

- **Hazards:** These compounds are typically flammable liquids and vapors.[1] They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
- **Personal Protective Equipment (PPE):** Wear tightly fitting safety goggles, chemical-resistant gloves, and flame-retardant protective clothing.[2][3] All work should be conducted in a well-ventilated fume hood.[4]
- **Storage and Incompatibilities:** Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5] Keep containers tightly closed.[2][5] These compounds are incompatible with strong oxidizing agents.[3]

Synthesis of 2-Bromo-3-methylbutanal and Analogs: A Mechanistic Perspective


The primary route to **2-bromo-3-methylbutanal** is the α -bromination of its parent aldehyde, isovaleraldehyde (3-methylbutanal). Understanding the mechanism is key to controlling the reaction and maximizing yield.

Acid-Catalyzed α -Bromination

The halogenation of aldehydes and ketones at the α -position in an acidic medium proceeds through an enol intermediate.^{[6][7]} The reaction rate is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol.^{[8][9]}

The mechanism involves three key stages:

- Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α -proton more acidic.
- Enol Formation (Rate-Determining Step): A weak base (e.g., water or the conjugate base of the acid catalyst) removes an α -proton to form the enol tautomer.
- Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br_2) to form the α -brominated product and regenerate the acid catalyst.^{[6][10]}

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed α -bromination mechanism via an enol intermediate.

Challenges and Optimized Methodologies

Direct bromination with liquid bromine can suffer from low selectivity. The hydrobromic acid (HBr) generated *in situ* can catalyze polymerization and other side reactions, rarely allowing selectivity to exceed 60%.^[11] To overcome these issues, several strategies have been developed:

- N-Bromosuccinimide (NBS): Using NBS as the brominating agent is a preferred method as it avoids the generation of high concentrations of HBr.^{[11][12]} Slow addition of NBS can further reduce dibromination and other side reactions.^[12]

- Continuous Flow Chemistry: Modern flow chemistry protocols offer superior control over reaction time, temperature, and stoichiometry. This technique significantly improves reaction efficiency and mono/dibromination selectivity for a wide range of aldehydes.[13]

Structural Analogs: Expanding the Chemical Space

Structural analogs of **2-bromo-3-methylbutanal** are compounds that retain the core α -bromoaldehyde functionality but differ in the substitution pattern of the alkyl chain. These analogs are crucial for structure-activity relationship (SAR) studies in drug discovery.

Compound Name	CAS Number	Molecular Formula	Structure (SMILES)
2-Bromo-3,3-dimethylbutanal	30263-73-1	C ₆ H ₁₁ BrO	CC(C) (C)C(C=O)Br[14]
2-Bromo-3-methylpentanal	1378689-81-6	C ₆ H ₁₁ BrO	CCC(C)C(C=O)Br[15]
α -Bromobutyraldehyde	N/A	C ₄ H ₇ BrO	CCC(C=O)Br[11]
α -Bromoheptaldehyde	N/A	C ₇ H ₁₃ BrO	CCCCCC(C=O)Br[11]

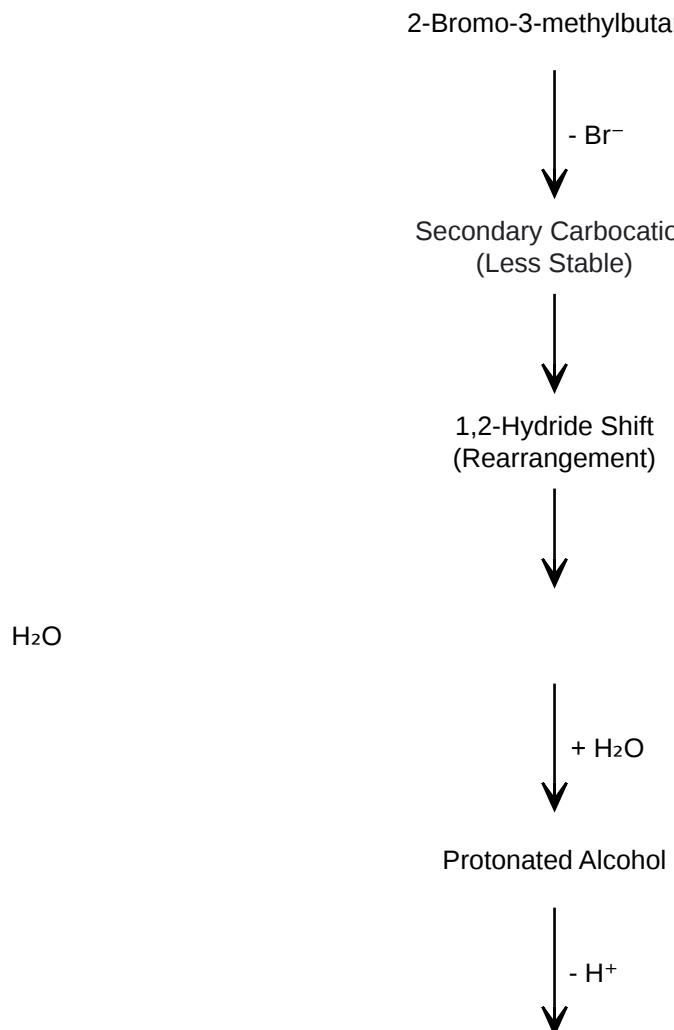
Key Derivatives and Their Synthetic Pathways

The dual reactivity of **2-bromo-3-methylbutanal** allows for the synthesis of a diverse range of derivatives, which serve as important intermediates for more complex molecules.

Oxidation to Carboxylic Acids and Esters

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromo-3-methylbutyric acid[16][17]. This acid can be further converted to its corresponding acyl bromide and subsequently esterified.

Protocol: Synthesis of Ethyl 2-bromo-3-methylbutanoate[18]


This protocol outlines the esterification of 2-bromo-3-methylbutanoyl bromide, which is derived from the parent aldehyde.

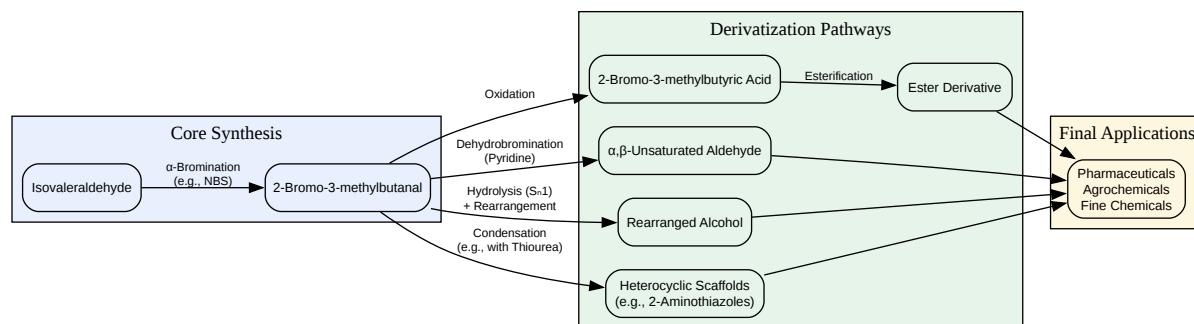
- Preparation: To a flask containing crude 2-bromo-3-methylbutanoyl bromide, slowly add anhydrous ethyl alcohol (approx. 5 molar equivalents) with constant stirring.
- Reaction: The esterification is highly exothermic. Control the temperature with an ice bath as needed.
- Workup: After the reaction subsides and the mixture has cooled, add 500 mL of water. The ester will separate as a heavy oil.
- Purification: Wash the separated oil twice with a 5% sodium carbonate solution and twice with water. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Purify the final product, ethyl 2-bromo-3-methylbutanoate, by distillation. The expected yield is approximately 80%.

Reactions at the α -Carbon: Substitution and Elimination

The carbon-bromine bond is the site of significant reactivity, often governed by carbocation stability.

- Hydrolysis (S_N1 Mechanism): The hydrolysis of related secondary α -bromoalkanes, such as 2-bromo-3-methylbutane, proceeds via an S_N1 mechanism. Critically, this reaction does not yield the direct substitution product (3-methyl-2-butanol). Instead, the initially formed secondary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent attack by water leads exclusively to the rearranged product, 2-methyl-2-butanol.^{[19][20]} This tendency for rearrangement is a key predictive tool for the reactivity of these substrates.

[Click to download full resolution via product page](#)


Caption: S_N1 hydrolysis pathway involving carbocation rearrangement.

- Dehydrobromination: α -Bromoaldehydes are excellent precursors for α,β -unsaturated aldehydes. Treatment with a non-nucleophilic, sterically hindered base like pyridine induces an E2 elimination of HBr, creating a conjugated carbon-carbon double bond.[6][8]

Applications in Drug Discovery and Fine Chemicals

The synthetic versatility of α -bromoaldehydes makes them indispensable in various fields.

- **Pharmaceutical Intermediates:** They are key starting materials for heterocyclic scaffolds. For instance, a two-step flow synthesis of 2-aminothiazoles, a core motif in many biologically active molecules, begins with the α -bromination of an aldehyde.[13] This pathway has been applied to the synthesis of specific drug candidates, including a Hep3B inhibitor.[13]
- **Agrochemicals:** The broader class of organobromine compounds, derived from intermediates like 2-bromo-3-methylbutane, are used in the preparation of insecticides and rodenticides. [21]
- **Fine Chemicals:** As reactive intermediates, they are widely used to introduce specific functional groups into complex organic molecules.[11]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from parent aldehyde to diverse derivatives and applications.

Conclusion

2-Bromo-3-methylbutanal and its analogs represent a class of powerful synthetic intermediates. A thorough understanding of their synthesis, particularly the mechanistic nuances that govern selectivity, and their subsequent reactions, such as the propensity for carbocation rearrangement, is critical for their effective use. The continued development of

synthetic methodologies, including flow chemistry, promises to further enhance the utility of these compounds in the rapid and efficient construction of complex molecules for the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methylbutanal | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 30263-73-1|2-Bromo-3,3-dimethylbutanal|BLD Pharm [bldpharm.com]
- 15. 2-Bromo-3-methylpentanal | C6H11BrO | CID 21265467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Bromo-3-methylbutyric acid CAS#: 565-74-2 [m.chemicalbook.com]
- 17. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 18. prepchem.com [prepchem.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. 2-BROMO-3-METHYLBUTANE | lookchem [lookchem.com]
- To cite this document: BenchChem. [2-Bromo-3-methylbutanal structural analogs and derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278959#2-bromo-3-methylbutanal-structural-analogs-and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com